molecular formula C5H10ClNO3 B12717015 5-Amino-2-oxovaleric acid hydrochloride CAS No. 80028-67-7

5-Amino-2-oxovaleric acid hydrochloride

Cat. No.: B12717015
CAS No.: 80028-67-7
M. Wt: 167.59 g/mol
InChI Key: RWBGDXQNRIAGLL-UHFFFAOYSA-N
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Description

5-Amino-2-oxovaleric acid hydrochloride, also known as 5-Aminolevulinic acid hydrochloride, is a compound with the molecular formula C5H10ClNO3. It is an intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound is widely used in various scientific fields due to its role as a precursor in the synthesis of porphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-oxovaleric acid hydrochloride typically involves the reaction of glycine with succinyl-CoA, catalyzed by the enzyme 5-aminolevulinate synthase. This reaction produces 5-Aminolevulinic acid, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme 5-aminolevulinate synthase, thereby increasing the yield of 5-Aminolevulinic acid, which is subsequently converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-oxovaleric acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-oxovaleric acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of porphyrins and other tetrapyrroles.

    Biology: Plays a crucial role in the biosynthesis of heme and chlorophyll.

    Medicine: Used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.

    Industry: Used as a plant growth regulator and in the production of herbicides.

Mechanism of Action

The mechanism of action of 5-Amino-2-oxovaleric acid hydrochloride involves its conversion to protoporphyrin IX, a photoactive compound that accumulates in cells. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is utilized in photodynamic therapy for the treatment of various skin conditions and cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as a precursor in the biosynthesis of heme and chlorophyll. Its ability to generate reactive oxygen species upon light exposure makes it particularly useful in photodynamic therapy, distinguishing it from other similar compounds .

Properties

CAS No.

80028-67-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

5-amino-2-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-1-2-4(7)5(8)9;/h1-3,6H2,(H,8,9);1H

InChI Key

RWBGDXQNRIAGLL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C(=O)O)CN.Cl

Origin of Product

United States

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